Anti-Inflammatory Potency of 2-Methyl-5-nitrobenzamide vs. 2-Chloro-5-nitrobenzamide in Macrophage NO Inhibition Assay
In a direct head-to-head comparison of nitrobenzamide positional isomers and substituent variants, 2-methyl-5-nitrobenzamide (Compound 5) demonstrated an IC₅₀ of 3.7 μM for inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages, compared to 5.3 μM for 2-chloro-5-nitrobenzamide (Compound 6). The methyl-substituted analog achieved 30% greater potency than the chloro-substituted comparator [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC₅₀ = 3.7 μM (2-methyl-5-nitrobenzamide, Compound 5) |
| Comparator Or Baseline | IC₅₀ = 5.3 μM (2-chloro-5-nitrobenzamide, Compound 6) |
| Quantified Difference | 30% lower IC₅₀ (greater potency) |
| Conditions | RAW264.7 murine macrophage cell line; LPS stimulation; dose-response assay at concentrations up to 50 μM |
Why This Matters
For researchers screening anti-inflammatory lead candidates, the methyl-substituted variant offers measurably higher potency at equivalent concentrations, enabling lower dosing in downstream in vivo studies.
- [1] Tumer TB, Onder FC, Ipek H, et al. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Int Immunopharmacol. 2017;43:40-46. DOI: 10.1016/j.intimp.2016.12.004. View Source
